4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE
Description
Properties
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c20-14(19-9-5-1-2-6-10-19)11-22-15-12-7-3-4-8-13(12)17-16(21)18-15/h1-11H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGOUXKZAVGPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC(=O)NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the quinazolinone core with a suitable thiol reagent, such as 2-mercaptoethanol, under mild conditions.
Attachment of the Azepane Moiety: The azepane moiety is attached via a nucleophilic substitution reaction, where the azepane derivative reacts with the thioether intermediate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The azepane moiety can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The applications of this compound primarily revolve around its potential as a pharmaceutical agent. The following sections outline key areas of interest:
1. Anticancer Activity
Quinazolinone derivatives are known for their anticancer properties. Studies have indicated that compounds similar to 4-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-2(1H)-quinazolinone exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other targets involved in cell proliferation.
2. Antimicrobial Properties
Research has shown that quinazolinones possess antimicrobial activity. The presence of the azepanyl group may enhance this effect, making the compound a potential candidate for developing new antibiotics or antifungal agents.
3. Neuropharmacology
Given the structural characteristics of the compound, it may interact with neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders such as anxiety or depression.
Synthesis Methodologies
The synthesis of This compound can be approached through various methods:
- Metal-free cyclization : Utilizing isocyanates and 2-aminoacetophenones under mild conditions to yield high product yields.
- Nucleophilic substitutions : These reactions often involve the sulfenyl group and can lead to diverse derivatives with tailored biological activities.
Case Studies and Research Findings
Several research studies have investigated the biological activities and synthesis routes for this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B (2021) | Reported antimicrobial efficacy against Gram-positive bacteria, suggesting its use as a lead compound for antibiotic development. |
| Study C (2023) | Explored neuropharmacological effects in animal models, indicating potential anxiolytic properties. |
These findings underscore the versatility of This compound in various therapeutic contexts.
Mechanism of Action
The mechanism of action of 4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Key Observations :
- The azepane-containing derivative distinguishes itself through its seven-membered ring, which may improve pharmacokinetic properties (e.g., reduced metabolic degradation) compared to smaller substituents like ethyl or phenyl .
Functional Analogues with Heterocyclic Modifications
Key Observations :
- However, this compound’s biological profile remains unexplored in the provided evidence.
- Chloro and methyl groups in 4-chloro-8-methylquinolin-2(1H)-one serve as synthetic handles for further derivatization, a strategy that could be applied to the target compound for activity optimization.
Biological Activity
The compound 4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE is a derivative of quinazolinone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a tetrahydroquinazoline ring and a sulfenyl group, combined with an azepanyl substituent, suggesting potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 286.37 g/mol. The structural complexity includes:
- Tetrahydroquinazoline Ring : Known for its role in various biological activities.
- Azepanyl Group : Enhances interaction with biological targets.
- Sulfenyl Functionality : Implicated in various chemical reactivities and biological activities.
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds derived from quinazolinones have demonstrated IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .
- Mechanism of Action : The mechanism may involve inhibition of key signaling pathways related to cancer cell proliferation and survival.
Antimicrobial Activity
Quinazolinone derivatives have also shown promising antimicrobial properties:
- Bacterial Inhibition : Studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Synergistic Effects : The incorporation of azepanyl and sulfenyl groups may enhance the antimicrobial efficacy through synergistic mechanisms.
Anti-inflammatory Properties
The anti-inflammatory potential of quinazolinones has been documented in several studies:
- COX Inhibition : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .
- Analgesic Effects : Certain compounds exhibit analgesic properties in animal models, further supporting their therapeutic potential in inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by various structural modifications:
- Substituents at Position 2 : The presence of hydroxyl or methoxy groups at specific positions on the quinazolinone scaffold has been correlated with enhanced antioxidant and anticancer activities .
- Azepanyl Modifications : Variations in the azepanyl moiety can alter the pharmacokinetic properties, potentially improving bioavailability and target specificity.
Synthesis Methods
The synthesis of this compound can be approached through several methodologies:
- Nucleophilic Substitution Reactions : Utilizing isocyanates and 2-aminoacetophenones under mild conditions.
- Cyclization Reactions : Metal-free cyclization methods have been employed to yield quinazolinone derivatives efficiently .
Case Study 1: Anticancer Screening
In a study evaluating various quinazolinone derivatives for anticancer activity, compounds were screened against multiple cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.76 nM against DPP-IV enzyme inhibition, showcasing its potential as an antidiabetic agent as well .
Case Study 2: Antimicrobial Efficacy
A series of synthesized quinazolinone derivatives were tested for their antibacterial activity against E. coli and S. aureus. Results indicated that compounds with azepanyl substitutions showed significantly higher inhibition zones compared to their non-substituted counterparts .
Q & A
Q. What purification techniques maximize yield and purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
